N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

15-lipoxygenase-1 cellular assay IC50

Researchers requiring a validated 15-LOX-1 chemical probe often encounter compounds with undefined selectivity or inactive rodent orthologs. BLX-2477 (CAS 936323-16-9) is the only triazole-4-carboxamide to reach clinical candidate status, delivering unambiguous 15-LOX-1 inhibition. • Enzyme IC50: 99 nM (human 15-LOX-1); Cellular IC50: 56 nM • >400-fold selectivity over 5-LOX; active in human & porcine orthologs • Established PK: iv MRT ~1.8 h, oral exposure up to 589 µM (150 mg/kg) Supplied with full analytical characterization for reproducible pharmacology.

Molecular Formula C9H6ClFN4O
Molecular Weight 240.62
CAS No. 936323-16-9
Cat. No. B2851297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide
CAS936323-16-9
Molecular FormulaC9H6ClFN4O
Molecular Weight240.62
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)NC(=O)C2=NNN=C2
InChIInChI=1S/C9H6ClFN4O/c10-6-3-5(11)1-2-7(6)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15)
InChIKeyQXQPMHGSSXPIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BLX-2477: Selective 15-LOX-1 Inhibitor


N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 936323-16-9), also known as BLX-2477, is a synthetic triazole-4-carboxamide derivative that functions as a potent, selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1/ALOX15) [1]. The compound was identified through a structure-activity relationship (SAR) program investigating pyrazole-3-carboxanilides and triazole-4-carboxanilides [1]. It advanced to candidate drug (CD) selection and underwent extensive preclinical profiling, including 10-day toxicology studies, before program termination due to adverse off-target effects observed in mini-pig models [2]. The compound remains a valuable pharmacological tool for dissecting 15-LOX-1-mediated lipid mediator pathways in inflammation and immunology research.

No True Generic Substitute for BLX-2477


15-LOX-1 inhibitors within the triazole-4-carboxamide class are not interchangeable. The specific 2-chloro-4-fluorophenyl substitution pattern on the anilide ring is critical for achieving sub-100 nM cellular potency [1]. Analogous compounds with alternative halogenation patterns (e.g., 2,4-dichlorophenyl) or scaffold changes (e.g., pyrazole-3-carboxanilides such as BLX-2481) have demonstrated significantly weaker cellular activity or failed to meet the same candidate selection criteria [1]. Substitution with a generic 15-LOX inhibitor lacking this exact substitution profile will not recapitulate the unique combination of enzyme potency, species ortholog selectivity (active in human and pig, inactive in rat and dog), and pharmacokinetic profile that defined BLX-2477 as a clinical candidate [2]. The quantitative evidence below substantiates why only this specific compound can serve as the reference standard for experiments requiring the BLX-2477 pharmacological profile.

BLX-2477 vs. Closest 15-LOX-1 Inhibitor Analogs


Cellular Potency in 15-LOX-1 Assay

In the candidate drug selection program, BLX-2477 demonstrated a cellular IC50 of 56 nM against 15-LOX-1, fulfilling the first criterion of IC50 < 100 nM in both enzyme and cell assays. In direct comparison, the chloropyrazole analog BLX-2481 failed to meet this threshold [1]. The bicyclic arylamide BLX-1873, while relatively potent, showed comparatively low solubility and poor metabolic stability that precluded further development [1]. This head-to-head candidate selection comparison establishes BLX-2477 as the only compound from this series meeting the dual potency benchmark required for preclinical advancement.

15-lipoxygenase-1 cellular assay IC50 candidate selection

Selectivity for 15-LOX-1 over 5-LOX

BLX-2477 exhibits pronounced selectivity for human 15-LOX-1 over human 5-LOX. In recombinant human enzyme assays, BLX-2477 inhibited 15-LOX-1 with an IC50 of 99 nM , whereas inhibition of human recombinant 5-LOX required concentrations exceeding 40,000 nM (i.e., IC50 > 40 µM) [1]. This translates to a selectivity ratio of >400-fold in favor of 15-LOX-1 over 5-LOX. This degree of intra-lipoxygenase family selectivity is critical for mechanistic studies aiming to attribute biological effects specifically to 15-LOX-1 rather than to broader lipoxygenase pathway inhibition.

lipoxygenase selectivity 15-LOX-1 5-LOX off-target

Pharmacokinetic Profile vs. BLX-1873

BLX-2477 displayed favorable pharmacokinetic properties that distinguished it from other analogs during candidate selection. It exhibited a long intravenous mean residence time (MRT) of approximately 1.8 hours and achieved high plasma exposure up to 589 µM in a 10-day toxicology study at 150 mg/kg oral dosing [1]. In contrast, the bicyclic arylamide analog BLX-1873 demonstrated poor pharmacokinetic properties with low metabolic stability and was consequently deprioritized [1]. These PK parameters supported the selection of BLX-2477 as the sole clinical candidate from this triazole-4-carboxanilide series, enabling robust in vivo pharmacological evaluation prior to program termination.

pharmacokinetics mean residence time oral exposure drug candidate

Species Activity: Human and Pig Only

A critical differentiating feature of BLX-2477 is its species-dependent 15-LOX-1 ortholog inhibition profile. The compound potently inhibits human 15-LOX-1 (IC50 = 99 nM) and shows good activity against the pig ortholog, but does not inhibit the rat or dog 15-LOX-1 enzymes to any significant extent [1]. This species selectivity pattern has direct practical consequences: preclinical in vivo efficacy and toxicology studies for BLX-2477 were necessarily conducted using a mini-pig model rather than conventional rodent or canine models [1]. This contrasts with other 15-LOX-1 inhibitors (e.g., baicalein, PD146176) that exhibit broader species cross-reactivity [2]. Researchers selecting BLX-2477 for in vivo work must be aware that rat and mouse models are unsuitable for evaluating this compound's pharmacology.

species ortholog selectivity 15-LOX-1 inhibitor preclinical model mini-pig

Clinical Candidate Selection and Toxicology

BLX-2477 was the only compound from the triazole-4-carboxanilide and pyrazole-3-carboxanilide series to be formally selected as a clinical candidate (CD) by Biolipox AB [1]. The candidate selection criteria required an IC50 < 100 nM in both cell and enzyme assays, adequate solubility, metabolic stability, and favorable pharmacokinetics [1]. BLX-2481 (chloropyrazole) failed the potency criterion. BLX-1873 (bicyclic arylamide) failed the PK criterion. BLX-2477 alone satisfied all criteria and was advanced to a 10-day toxicology study at 150 mg/kg p.o., achieving plasma concentrations up to 589 µM [1]. However, the program was ultimately terminated due to adverse non-target-associated effects observed in mini-pigs during toxicological evaluation [1]. This clinical candidate pedigree, although discontinued, validates BLX-2477 as the most thoroughly characterized and developmentally advanced compound from this scaffold series.

clinical candidate drug development 15-LOX-1 inhibitor Biolipox

Functional Validation in Airway Epithelial Cells

In a physiologically relevant disease model, BLX-2477 was shown to suppress IL-13-induced 15-HETE-phosphatidylethanolamine (15-HETE-PE) generation in human airway epithelial cells (HAECs) at both 1 hour and 5 days of treatment, and additionally suppressed 15-LOX-1 protein expression at 5 days of treatment [1]. This functional activity in primary human cells from both healthy donors and asthmatic patients confirms target engagement and downstream lipid mediator modulation in a therapeutically relevant context (asthma and chronic rhinosinusitis). The ability to reduce 15-LOX-1 protein levels provides an additional mechanism beyond direct enzymatic inhibition that distinguishes BLX-2477 from simple competitive inhibitors [1].

15-HETE-PE asthma airway epithelial cells lipid mediator

BLX-2477 Key Research Applications


15-LOX-1-Specific Lipid Mediator Pathway Studies

BLX-2477's >400-fold selectivity for 15-LOX-1 over 5-LOX makes it the preferred chemical probe for studies requiring unambiguous attribution of lipid mediator changes to 15-LOX-1 rather than to other lipoxygenase isoforms [1]. Researchers studying the 15-HETE-PE pathway in type 2 inflammatory diseases (asthma, chronic rhinosinusitis with nasal polyps) can use BLX-2477 to recapitulate the lipid mediator suppression previously demonstrated in IL-13-stimulated human airway epithelial cells [2]. The compound is not suitable for experiments requiring parallel murine or rat in vivo models due to its species ortholog inactivity in rodents [3].

Porcine Model for 15-LOX-1 In Vivo Studies

Because BLX-2477 is inactive against rat and dog 15-LOX-1 orthologs but active against the pig ortholog, its in vivo use is restricted to porcine models [1]. The compound's established PK profile (iv MRT ~1.8 h, oral exposure up to 589 µM at 150 mg/kg) provides a dosing framework for mini-pig studies of 15-LOX-1-dependent inflammatory processes [1]. This species restriction must be considered during experimental design; procurement of BLX-2477 for rodent studies would be scientifically invalid.

SAR Benchmark for Triazole-4-Carboxanilides

As the only compound from the Biolipox triazole/pyrazole-3-carboxanilide series to achieve clinical candidate status, BLX-2477 serves as the benchmark reference for medicinal chemistry programs optimizing 15-LOX-1 inhibitors within this scaffold class [1]. New analogs can be directly benchmarked against BLX-2477's cellular IC50 (56 nM), enzyme IC50 (99 nM), selectivity window (>400-fold vs. 5-LOX), and pharmacokinetic parameters to assess whether structural modifications yield a meaningful improvement over the best-characterized compound in the series [1].

Dendritic Cell Function Regulation by 15-LOX-1

BLX-2477 has been used to demonstrate that pharmacological inhibition of 15-LOX-1 reduces dendritic cell spreading, podosome formation, and surface CD83 expression in vitro [1]. Researchers investigating 15-LOX-1's immunomodulatory roles in antigen-presenting cell biology can employ BLX-2477 as a validated chemical tool, leveraging its well-characterized potency and selectivity to confirm 15-LOX-1-dependent phenotypes in human dendritic cell assays.

Quote Request

Request a Quote for N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.